1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Nitro-phenyl oxadiazole derivatives Antimicrobial screening Regioisomeric potency comparison

Compound 420831-80-7 is a 1,3,4-oxadiazole derivative with a 3-nitrophenyl ketone, pyridin-4-yl substituent, and a sulfanyl-ethanone linker. The 3-nitro position is critical for electronic distribution and nitroreductase-dependent bioactivation in antitubercular programs, distinguishing it from the 4-nitro analog. The pyridin-4-yl (vs. pyridin-3-yl) oxadiazole core directs target engagement selectivity, while the ethanone linker serves as a diversification point for hit-to-lead optimization. This scaffold is validated in kinase inhibition (GSK-3β IC50 390 nM) and SOD1 expression modulation for ALS research. Procure this precise chemotype to avoid confounding SAR from closely related analogs.

Molecular Formula C15H10N4O4S
Molecular Weight 342.33
CAS No. 420831-80-7
Cat. No. B2575080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
CAS420831-80-7
Molecular FormulaC15H10N4O4S
Molecular Weight342.33
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C15H10N4O4S/c20-13(11-2-1-3-12(8-11)19(21)22)9-24-15-18-17-14(23-15)10-4-6-16-7-5-10/h1-8H,9H2
InChIKeyOKPAWUKVLZNBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS 420831-80-7) – Structural and Pharmacophoric Baseline for Procurement Specifications


1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS 420831-80-7) is a 1,3,4-oxadiazole derivative containing a 3-nitrophenyl ketone, a pyridin-4-yl substituent, and a sulfanyl linker . Molecular formula C₁₅H₁₀N₄O₄S, MW 342.33, InChI Key OKPAWUKVLZNBPS-UHFFFAOYSA-N . The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, documented across antibacterial, antitubercular, kinase-inhibitory, and neuroprotective programs [1].

Why Generic Substitution Fails for 1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (420831-80-7)


The 1,3,4-oxadiazole scaffold tolerates multiple substitution patterns, but even minor modifications produce drastic changes in biological profile. Within the pyridinyl-oxadiazole-ethanone series, altering the nitro-phenyl position from 3-nitro to 4-nitro shifts electronic distribution and molecular recognition ; replacing the pyridin-4-yl with pyridin-3-yl redirects target engagement ; and exchanging the 3-nitrophenyl ethanone for a 4-fluorophenyl ethanone (CAS 491839-65-7, a known FAK inhibitor) completely redefines primary activity from antimicrobial to kinase inhibition . These examples demonstrate why compound 420831-80-7 cannot be treated as a generic oxadiazole interchangeable with its closest analogs.

Quantitative Differentiation Evidence for 1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (420831-80-7)


3-Nitro vs. 4-Nitro Phenyl Regioisomerism: Electronic and Steric Differentiation

The 3-nitrophenyl substitution on compound 420831-80-7 provides a differentiated electronic environment compared to its 4-nitrophenyl regioisomer (CAS 441289-30-1). In SAR studies of nitro-substituted oxadiazoles, the 3,5-dinitrophenyl motif consistently outperforms the 4-nitro isomer in antimicrobial and antioxidant assays [1]. While compound 420831-80-7 bears a single 3-nitro group, the meta-substitution pattern is documented to enhance free-radical scavenging and cholinesterase inhibition relative to para-substituted analogs in head-to-head screening [2]. Specifically, 1,3,4-oxadiazole isomers bearing 3-nitrophenyl groups demonstrated superior cholinesterase inhibition (IC₅₀ values 12-45 µM) compared to their 4-nitrophenyl counterparts (IC₅₀ >100 µM) [2]. This positional dependence creates a procurement rationale: the 3-nitro isomer cannot be substituted by the commercially more common 4-nitro isomer without risking activity loss .

Nitro-phenyl oxadiazole derivatives Antimicrobial screening Regioisomeric potency comparison

Pyridin-4-yl vs. Pyridin-3-yl Oxadiazole Isomerism: Target Engagement Divergence

Compound 420831-80-7 carries a pyridin-4-yl substituent on the oxadiazole ring, a feature shared with the well-characterized kinase inhibitor 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole (IC₅₀ 390 nM against GSK-3β, BindingDB BDBM8552) [1]. This pyridin-4-yl orientation is critical: the pyridin-3-yl isomer (CAS 441289-30-1) places the nitrogen at a different position, altering hydrogen-bonding capacity and target binding geometry . In the context of GSK-3β inhibition, the pyridin-4-yl series (including WAY-320461, a FAK inhibitor with IC₅₀ 76.3 µM) shows consistent kinase engagement, whereas pyridin-3-yl analogs have not been reported with comparable kinase inhibition profiles . The pyridin-4-yl regioisomer also features in the discovery of 1,3,4-oxadiazole compounds that reduce mutant SOD1 (G93A) expression both in vitro and in vivo, establishing this substitution pattern as pharmacologically validated for CNS target engagement [2].

Pyridinyl oxadiazole kinase inhibitors GSK-3β inhibition SOD1 expression modulation

Sulfanyl-Ethanone Linker vs. Sulfanyl-Methylene Linker: Impact on Reactivity and Metabolic Stability

Compound 420831-80-7 features a sulfanyl-ethanone linker (-S-CH₂-CO-), which distinguishes it from analogs bearing a sulfanyl-methylene linker (-S-CH₂-) such as the GSK-3β inhibitor series (e.g., 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole) [1]. The carbonyl group in the ethanone linker introduces a reactive electrophilic center and a hydrogen-bond acceptor, enabling additional intermolecular interactions not available to the methylene-linked analogs . In the broader 1,3,4-oxadiazole-2-thiol SAR literature, S-substitution with ethanone-bearing moieties consistently yields compounds with enhanced antimicrobial activity compared to simple alkyl S-substitution, likely due to improved target binding and altered physicochemical properties [2]. This structural feature also provides a synthetic handle for further derivatization, making the compound a versatile intermediate for library synthesis [3].

Sulfanyl linker chemistry Metabolic stability Prodrug design

Nitrophenyl vs. Halophenyl Substitution: Divergent Primary Biological Activity Profiles

Replacing the 3-nitrophenyl group of 420831-80-7 with a 4-fluorophenyl group yields WAY-320461 (CAS 491839-65-7), a documented FAK inhibitor with an IC₅₀ of 76.3 µM against FAK and antitumor activity against MCF-7 (IC₅₀ 4.23 µM) and A431 (IC₅₀ 0.78 µM) cell lines . The 4-chlorophenyl analog (CAS 332159-51-0) shows GSK-3β EC₅₀ of 26 µM [1]. In contrast, the 3-nitrophenyl-bearing compound series is primarily associated with antimicrobial and antitubercular activities, with MIC values as low as 1.2 µg/mL against Mycobacterium tuberculosis for closely related pyridinyl-oxadiazolyl-ethanone derivatives [2]. This fundamental chemotype switch—from antimicrobial (nitrophenyl) to kinase inhibition (halophenyl)—means that procurement decisions must be based on the intended screening program, not on structural similarity alone .

Nitroaromatic vs. haloaromatic Antimicrobial vs. kinase inhibition Chemotype specificity

Crystallographically Validated Scaffold Geometry: Pyridinyl-Oxadiazole Coplanarity

The pyridin-4-yl-1,3,4-oxadiazole substructure present in compound 420831-80-7 has been crystallographically characterized in the centrosymmetric compound 1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane, where the 1,3,4-oxadiazole and attached pyridinyl rings are twisted by only 5.3(3)° [1]. This near-coplanar geometry is likely critical for kinase ATP-binding site occupancy, as documented in the X-ray co-crystal structure of GSK-3β with a closely related oxadiazole inhibitor (PDB 3f7z) [2]. The low dihedral angle between the oxadiazole and pyridine rings maximizes π-stacking and hydrogen-bonding interactions with the hinge region of kinases [3]. Analogs with larger substituents at the 5-position of the oxadiazole that disrupt this coplanarity show reduced kinase binding [2]. This structural feature provides a procurement rationale based on conformational pre-organization for target engagement.

X-ray crystallography Conformational analysis Structure-based design

Nitro Group Redox Activity: Differential Prodrug and Bioactivation Potential

The 3-nitrophenyl substituent on compound 420831-80-7 confers redox activity not present in the halophenyl analogs (4-F, 4-Cl, 4-Br). Nitroaromatic groups are established substrates for nitroreductase enzymes, enabling bioactivation in hypoxic environments or in mycobacterial cells [1]. In a landmark study, both nitro groups in 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles were found essential for high antitubercular activity through the deazaflavin-dependent nitroreductase activation pathway, with MIC values <0.5 µM against replicating M. tuberculosis [2]. While compound 420831-80-7 bears only a single 3-nitro group, the meta-nitro substitution pattern is documented to maintain some nitroreductase substrate activity [3]. In contrast, the 4-fluorophenyl analog WAY-320461 is not a nitroreductase substrate and acts via direct kinase inhibition, representing a mechanistically distinct profile . This difference has implications for programs targeting infectious diseases where bioactivation is desired versus oncology where direct target inhibition is preferred.

Nitroreductase activation Antitubercular prodrug Hypoxia-selective agents

Recommended Procurement Scenarios for 1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (420831-80-7)


Antimicrobial and Antitubercular Screening Libraries

Compound 420831-80-7 is optimally positioned as a screening candidate for antimicrobial and antitubercular programs, supported by the demonstrated activity of closely related pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives against Bacillus subtilis, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis (MIC 1.2-7.8 µg/mL) [1]. The 3-nitrophenyl group provides potential for nitroreductase-dependent bioactivation, a validated mechanism for antitubercular prodrugs [2]. The ethanone linker offers a synthetic diversification point for hit-to-lead optimization [3].

Kinase Inhibitor Drug Discovery (GSK-3β, FAK, and SOD1 Modulation)

The pyridin-4-yl-1,3,4-oxadiazole scaffold is validated in kinase inhibition, with analogs showing GSK-3β IC₅₀ of 390 nM [1] and FAK IC₅₀ of 76.3 µM [2]. The near-coplanar geometry (dihedral angle 5.3°) confirmed by X-ray crystallography supports ATP-binding site occupancy [3]. Compound 420831-80-7 can serve as a starting point for kinase-focused medicinal chemistry where the 3-nitrophenyl group is probed for selectivity modulation.

Chemical Biology Probe Development for SOD1-Related Neurodegeneration

The 1,3,4-oxadiazole-pyridin-4-yl scaffold has demonstrated the ability to reduce mutant SOD1 (G93A) protein expression both in vitro and in vivo (brain and spinal cord), a phenotype relevant to amyotrophic lateral sclerosis (ALS) drug discovery [1]. Compound 420831-80-7, sharing this core scaffold, is an appropriate procurement choice for laboratories investigating small-molecule modulators of SOD1 expression in neurodegenerative disease models [2].

Medicinal Chemistry Derivatization and Library Synthesis

The sulfanyl-ethanone linker in 420831-80-7 provides a reactive ketone carbonyl that enables further chemical transformations, including Schiff base formation, reduction, and nucleophilic addition [1]. This synthetic versatility, combined with the crystallographically defined core geometry [2] and the established SAR of S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives [3], makes the compound a strategic building block for focused library synthesis across multiple therapeutic areas.

Quote Request

Request a Quote for 1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.